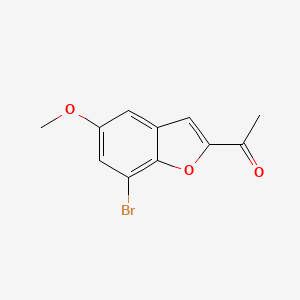

1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone

CAS No.: 454473-82-6

Cat. No.: VC5405512

Molecular Formula: C11H9BrO3

Molecular Weight: 269.094

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 454473-82-6 |

|---|---|

| Molecular Formula | C11H9BrO3 |

| Molecular Weight | 269.094 |

| IUPAC Name | 1-(7-bromo-5-methoxy-1-benzofuran-2-yl)ethanone |

| Standard InChI | InChI=1S/C11H9BrO3/c1-6(13)10-4-7-3-8(14-2)5-9(12)11(7)15-10/h3-5H,1-2H3 |

| Standard InChI Key | FHXKRWORVHLLEX-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC2=CC(=CC(=C2O1)Br)OC |

Introduction

Structural Characteristics and Nomenclature

1-(7-Bromo-5-methoxy-1-benzofuran-2-yl)-1-ethanone features a benzofuran core substituted with bromine at position 7, a methoxy group at position 5, and an acetyl group at position 2. The IUPAC name reflects this substitution pattern, with the benzofuran ring numbered such that the oxygen atom occupies position 1. Key structural attributes include:

-

Molecular Formula: C₁₁H₉BrO₃

-

Molecular Weight: 269.09 g/mol

-

Functional Groups: Acetyl (position 2), bromine (position 7), methoxy (position 5).

Comparative analysis with structurally similar compounds, such as 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethanone (CAS 150612-66-1), reveals that positional isomerism significantly influences physicochemical properties. For instance, bromine’s electronegativity and methoxy’s electron-donating effects alter electronic distribution, potentially affecting reactivity and biological interactions.

Synthetic Strategies and Challenges

The synthesis of 1-(7-bromo-5-methoxy-1-benzofuran-2-yl)-1-ethanone likely involves multi-step reactions, drawing parallels to established protocols for analogous benzofuran derivatives. A plausible route includes:

-

Benzofuran Ring Formation: Cyclization of substituted phenols using dehydrating agents like polyphosphoric acid.

-

Bromination: Electrophilic aromatic substitution at position 7 using bromine or N-bromosuccinimide (NBS).

-

Methoxylation: Introduction of the methoxy group via alkylation (e.g., methyl iodide with a base).

-

Acetylation: Friedel-Crafts acylation at position 2 using acetyl chloride and a Lewis catalyst.

Key challenges include regioselectivity control during bromination and avoiding demethylation under acidic conditions. Industrial-scale synthesis would require optimization for yield and purity, potentially employing flow chemistry or catalytic systems.

Physicochemical Properties and Characterization

While experimental data for this specific compound are unavailable, extrapolation from analogs suggests:

| Property | Predicted Value |

|---|---|

| Melting Point | 120–140°C |

| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, ethanol) |

| Stability | Sensitive to light and strong acids/bases |

Characterization would rely on:

-

NMR Spectroscopy: ¹H NMR would show distinct signals for methoxy (~δ 3.8 ppm), acetyl (~δ 2.6 ppm), and aromatic protons.

-

Mass Spectrometry: HRMS would confirm the molecular ion peak at m/z 269.09 (M⁺).

-

X-ray Crystallography: To resolve spatial arrangements, particularly the dihedral angle between the benzofuran ring and acetyl group .

Comparative Analysis with Structural Analogs

The 7-bromo-5-methoxy isomer’s bioactivity may differ due to altered electronic effects and steric interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume